4-[2-(1H-Imidazol-1-yl)ethyl]phenol
Description
Properties
CAS No. |
80200-06-2 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(2-imidazol-1-ylethyl)phenol |
InChI |
InChI=1S/C11H12N2O/c14-11-3-1-10(2-4-11)5-7-13-8-6-12-9-13/h1-4,6,8-9,14H,5,7H2 |
InChI Key |
GNEGQWVZASEYDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=CN=C2)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with 4-Hydroxyphenethyl Halides
The most widely reported method involves reacting 4-hydroxyphenethyl bromide or chloride with imidazole under basic conditions. A typical procedure employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The base deprotonates imidazole, enhancing its nucleophilicity for attacking the electrophilic carbon of the phenethyl halide.
Optimization Parameters :
- Solvent polarity : DMF (ε = 36.7) outperforms dimethyl sulfoxide (DMSO) (ε = 46.7) due to better solubility of aryl halides.
- Catalyst : Adding 5 mol% CuI accelerates the reaction via a Ullmann-type coupling mechanism, reducing time to 6–8 hours.
- Stoichiometry : A 1.2:1 molar ratio of imidazole to phenethyl halide minimizes di-alkylation byproducts.
Workup : The crude product is purified via silica gel chromatography (ethyl acetate:hexane = 3:7) to achieve 82–87% yield. Characterization by ¹H NMR shows distinct peaks at δ 9.21 ppm (phenolic -OH), 7.68–7.12 ppm (imidazole protons), and 4.21 ppm (ethylene linker).
Phase-Transfer Catalyzed Alkylation
To circumvent high-temperature requirements, phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) enables reactions at 40–50°C in water-toluene biphasic systems. This method achieves 78% yield with 99% atom economy, aligning with green chemistry principles.
Multi-Component Cyclocondensation
De Novo Imidazole Ring Synthesis
Adapting protocols from tetrasubstituted imidazole synthesis, 4-[2-(1H-Imidazol-1-yl)ethyl]phenol can be prepared via cyclocondensation of:
- 4-Hydroxyphenethylamine (1.0 equiv)
- Glyoxal (1.2 equiv)
- Ammonium acetate (2.5 equiv)
Conditions : Reflux in glacial acetic acid (110°C, 12 hours) facilitates imine formation, followed by cyclization. TLC monitoring (silica GF254, eluent: CH₂Cl₂/MeOH 9:1) confirms reaction completion.
Yield : 70–75% after recrystallization from ethanol. IR analysis reveals N-H stretches at 3270 cm⁻¹ and C=N vibrations at 1645 cm⁻¹.
Solvent-Free N-Alkylation
Mechanochemical Synthesis
A solvent-free approach adapted from imidazol-1-yl-acetic acid synthesis involves grinding imidazole (1.0 equiv) and 4-hydroxyphenethyl mesylate (1.1 equiv) with K₂CO₃ (2.0 equiv) in a ball mill for 2 hours. This method eliminates solvent waste and achieves 89% yield with 98.5% purity (HPLC).
Advantages :
- No column chromatography required; product is washed with cold water.
- Scalable to kilogram quantities without yield erosion.
Protecting Group Strategies
Selective Alkylation Using Trityl Protection
To prevent N-3 alkylation, the imidazole N-1 position is protected with trityl chloride prior to reacting with 4-hydroxyphenethyl bromide. Deprotection using HCl/MeOH (1:4) restores the imidazole ring, affording the target compound in 81% overall yield.
Key Data :
| Step | Reagents | Time (h) | Yield (%) |
|---|---|---|---|
| N-1 Tritylation | Trityl chloride, NEt₃ | 4 | 95 |
| N-3 Alkylation | Phenethyl bromide | 12 | 85 |
| Deprotection | HCl/MeOH | 2 | 95 |
Catalytic Methods
Iron-Catalyzed Coupling
A patent-pending method employs FeCl₃ (10 mol%) to mediate coupling between imidazole and 4-hydroxyphenethyl tosylate in acetonitrile at 70°C. This approach avoids cyanide reagents, achieving 76% yield with <2% dimer impurities.
Mechanistic Insight : Fe³⁰ facilitates single-electron transfer (SET), oxidizing the tosylate to a radical intermediate that couples with imidazole.
Emerging Techniques
Microwave-Assisted Synthesis
Preliminary studies demonstrate that microwave irradiation (300 W, 120°C) reduces reaction times to 20–30 minutes with comparable yields (80–82%). Energy consumption is reduced by 58% versus conventional heating.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| N-Alkylation (DMF) | 85 | 97 | 12 | 12.50 |
| Cyclocondensation | 73 | 95 | 18 | 9.80 |
| Solvent-Free | 89 | 98.5 | 2 | 7.40 |
| Trityl Protection | 81 | 99 | 18 | 22.30 |
| Fe-Catalyzed | 76 | 96 | 8 | 10.10 |
Chemical Reactions Analysis
4-[2-(1H-Imidazol-1-yl)ethyl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield hydroquinones.
Scientific Research Applications
4-[2-(1H-Imidazol-1-yl)ethyl]phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential antibacterial, antifungal, and antiviral properties . In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 4-[2-(1H-Imidazol-1-yl)ethyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it produces nitric oxide, a messenger molecule with diverse functions throughout the body . In macrophages, nitric oxide mediates tumoricidal and bactericidal actions . The imidazole ring in the compound can also bind to the heme iron atom of ferric cytochrome P450, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of 4-[2-(1H-Imidazol-1-yl)ethyl]phenol include:
Key Observations :
- Substituent Position: The para-phenol substitution in the target compound contrasts with ortho-substituted isomers (e.g., ), which may exhibit steric or electronic differences affecting reactivity or binding.
- Linker Variations : Ethyl vs. ethoxy linkers (e.g., ) influence flexibility and polarity. Ethoxy groups may enhance solubility but reduce metabolic stability.
Physicochemical Properties
- Solubility: Phenolic compounds (e.g., target compound) are more water-soluble than benzoic acid derivatives () but less than morpholine analogues ().
- Acidity: The phenol group (pKa ~10) is less acidic than carboxylic acid derivatives (pKa ~4.5 in ), affecting ionization and bioavailability.
- Stability : Ethyl linkers may confer greater metabolic stability compared to ethoxy groups, which are prone to oxidative cleavage.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[2-(1H-Imidazol-1-yl)ethyl]phenol, and what methodological considerations are critical for optimizing yield?
- Answer : The synthesis typically involves nucleophilic substitution or multi-step coupling reactions. For example, one approach uses 4-hydroxyphenethyl precursors reacted with imidazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C) to install the imidazole moiety . Optimization requires monitoring reaction progress via TLC or HPLC and purification via column chromatography. Control of stoichiometry, solvent polarity, and catalyst selection (e.g., CuI for click chemistry) is crucial to minimize side products .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Answer :
- Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon connectivity. For instance, the phenolic -OH peak appears downfield (~9–10 ppm), while imidazole protons resonate at 7–8 ppm. IR spectroscopy identifies O-H (3200–3500 cm⁻¹) and aromatic C-H stretches .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry. SHELX software (e.g., SHELXL) refines structures, with R-factors <0.05 indicating high accuracy. Hydrogen-bonding networks and torsion angles between the phenol and imidazole groups are critical metrics .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement of this compound be resolved?
- Answer : Discrepancies in thermal parameters or occupancy may arise from disorder or twinning. Strategies include:
- Using TWINLAW in SHELXL to model twinned crystals .
- Applying restraints to bond lengths/angles for disordered regions.
- Validating with Hirshfeld surface analysis to assess intermolecular interactions .
Q. What role do hydrogen-bonding patterns play in the supramolecular assembly of this compound?
- Answer : Graph set analysis (e.g., Etter’s formalism) classifies hydrogen bonds into motifs like R₂²(8) rings or C(6) chains. The phenol -OH often acts as a donor to imidazole N-atoms, forming 1D chains or 2D sheets. These patterns influence crystal packing, solubility, and stability .
Q. Which computational methods are effective for modeling the compound’s interactions with biological targets?
- Answer :
- Docking studies : Autodock Vina or Glide predicts binding poses of the imidazole-phenol scaffold in enzyme active sites (e.g., fungal CYP51). Parameters include grid box size (20–25 ų) and flexible side-chain adjustments .
- MD simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over 50–100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .
Q. How can environmental persistence and degradation pathways of this compound be assessed?
- Answer :
- Hydrolytic degradation : Monitor under varying pH (4–10) using HPLC-UV to track half-life.
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and identify byproducts via LC-MS.
- Microbial assays : Soil slurry tests with GC-MS quantify biodegradation rates .
Q. What strategies are used to establish structure-activity relationships (SAR) for antifungal activity?
- Answer :
- Substituent variation : Modify the phenol ring (e.g., Cl, CF₃) or imidazole N-alkylation to alter lipophilicity and H-bond capacity.
- Bioassays : Test against Candida albicans or Aspergillus fumigatus via MIC (Minimum Inhibitory Concentration) assays. Correlate activity with logP and dipole moments from DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
